molecular formula C16H23NO2 B4772415 3-butoxy-N-cyclopentylbenzamide

3-butoxy-N-cyclopentylbenzamide

Cat. No.: B4772415
M. Wt: 261.36 g/mol
InChI Key: GAXRSCGMTAINNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butoxy-N-cyclopentylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry and materials science due to their structural features, such as planarity and potential for hydrogen bonding. This compound is characterized by the presence of a butoxy group attached to the benzene ring and a cyclopentyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-N-cyclopentylbenzamide typically involves the reaction of benzoyl chloride with cyclopentylamine. The reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of an amide bond. The reaction conditions generally include the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, coupling reagents may be used to facilitate the formation of the amide bond.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-N-cyclopentylbenzamide can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form a butoxy radical, which can further react to form different products.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Formation of butoxy radicals and subsequent products.

    Reduction: Formation of cyclopentylamine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-Butoxy-N-cyclopentylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and monoamine oxidase B.

    Medicine: Explored for its potential therapeutic effects due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of supramolecular assemblies and functional materials due to its planarity and hydrogen bonding capabilities.

Mechanism of Action

The mechanism of action of 3-butoxy-N-cyclopentylbenzamide involves enzyme inhibition. The compound can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, it can inhibit acetylcholinesterase, preventing the breakdown of acetylcholine, and monoamine oxidase B, affecting the metabolism of monoamines. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

    N-cyclopentylbenzamide: Lacks the butoxy group, which may affect its solubility and reactivity.

    3-methoxy-N-cyclopentylbenzamide: Contains a methoxy group instead of a butoxy group, which can influence its chemical properties and biological activity.

    N-cyclopentyl-4-butoxybenzamide: The butoxy group is positioned differently, which can alter its interaction with enzymes and other molecules.

Uniqueness: 3-Butoxy-N-cyclopentylbenzamide is unique due to the presence of both the butoxy and cyclopentyl groups, which confer specific chemical and biological properties. The combination of these groups enhances its potential as an enzyme inhibitor and its utility in the synthesis of complex organic molecules.

Properties

IUPAC Name

3-butoxy-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-3-11-19-15-10-6-7-13(12-15)16(18)17-14-8-4-5-9-14/h6-7,10,12,14H,2-5,8-9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXRSCGMTAINNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-butoxy-N-cyclopentylbenzamide
Reactant of Route 2
Reactant of Route 2
3-butoxy-N-cyclopentylbenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-butoxy-N-cyclopentylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-butoxy-N-cyclopentylbenzamide
Reactant of Route 5
Reactant of Route 5
3-butoxy-N-cyclopentylbenzamide
Reactant of Route 6
Reactant of Route 6
3-butoxy-N-cyclopentylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.